
N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Overview
Description
N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as NM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using specific methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the inhibition of tubulin polymerization, which is a critical step in cell division. N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide binds to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to possess anti-inflammatory and analgesic properties. Studies have also demonstrated that N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can modulate the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapeutics. Additionally, N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to exhibit low toxicity and high selectivity towards cancer cells, which is a desirable property for anticancer drugs. However, one of the limitations of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One of the primary areas of focus is the development of new formulations of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in other fields, such as pain management and neurodegenerative diseases. Finally, the mechanism of action of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide needs to be studied in more detail to gain a better understanding of its effects on cellular processes.
Conclusion:
In conclusion, N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, or N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, is a chemical compound that has shown promising results in various fields of scientific research, including cancer research, pain management, and neurodegenerative diseases. Its mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. Although N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages, such as potent anticancer activity and low toxicity, it also has limitations, such as poor solubility. Future research on N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide should focus on developing new formulations, investigating its potential applications in other fields, and gaining a better understanding of its mechanism of action.
Scientific Research Applications
N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is in the field of cancer research. Studies have shown that N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-17-6-5-15(12-16(17)18(22)21-7-9-26-10-8-21)27(23,24)20-14-4-2-3-13(19)11-14/h2-6,11-12,20H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJORIPEGUTHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



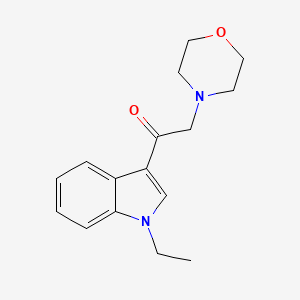
![3-{5-bromo-2-[(3-methoxybenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4665738.png)
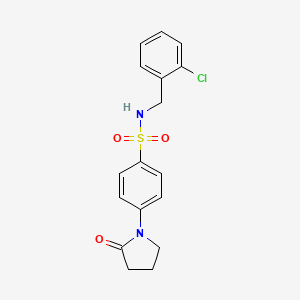
![3-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4665760.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B4665763.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4665772.png)
![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4665783.png)
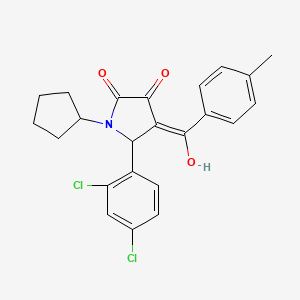
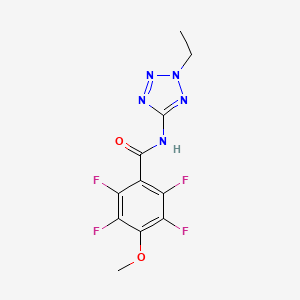
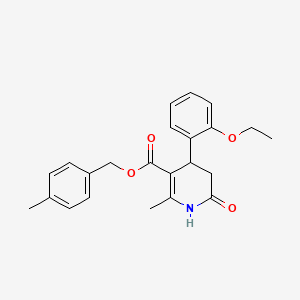

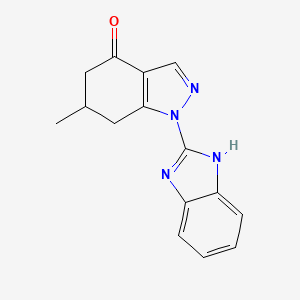

![N~1~-(3-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4665841.png)